(S)-Benzyl (3-Methyl-1-(MethylaMino)-1-oxobutan-2-yl)carbaMate
(S)-Benzyl (3-Methyl-1-(MethylaMino)-1-oxobutan-2-yl)carbaMate
Brand Name:
Vulcanchem
CAS No.:
128647-50-7
VCID:
VC0179553
InChI:
InChI=1S/C14H20N2O3/c1-10(2)12(13(17)15-3)16-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)(H,16,18)/t12-/m0/s1
SMILES:
CC(C)C(C(=O)NC)NC(=O)OCC1=CC=CC=C1
Molecular Formula:
C14H20N2O3
Molecular Weight:
264.32 g/mol
(S)-Benzyl (3-Methyl-1-(MethylaMino)-1-oxobutan-2-yl)carbaMate
CAS No.: 128647-50-7
Main Products
VCID: VC0179553
Molecular Formula: C14H20N2O3
Molecular Weight: 264.32 g/mol
CAS No. | 128647-50-7 |
---|---|
Product Name | (S)-Benzyl (3-Methyl-1-(MethylaMino)-1-oxobutan-2-yl)carbaMate |
Molecular Formula | C14H20N2O3 |
Molecular Weight | 264.32 g/mol |
IUPAC Name | benzyl N-[(2S)-3-methyl-1-(methylamino)-1-oxobutan-2-yl]carbamate |
Standard InChI | InChI=1S/C14H20N2O3/c1-10(2)12(13(17)15-3)16-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)(H,16,18)/t12-/m0/s1 |
Standard InChIKey | JSROABAQPZBWPX-LBPRGKRZSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)NC)NC(=O)OCC1=CC=CC=C1 |
SMILES | CC(C)C(C(=O)NC)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES | CC(C)C(C(=O)NC)NC(=O)OCC1=CC=CC=C1 |
PubChem Compound | 14632635 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume